[(4-Fluorophenyl)sulfonyl]indan-5-ylamine
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Overview
Description
[(4-Fluorophenyl)sulfonyl]indan-5-ylamine is an organic compound that features a sulfonyl group attached to an indan-5-ylamine structure, with a fluorophenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)sulfonyl]indan-5-ylamine typically involves the reaction of indan-5-ylamine with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, efficient mixing, and temperature control to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction conditions would also be common in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)sulfonyl]indan-5-ylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Fluorophenyl)sulfonyl]indan-5-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)sulfonyl]indan-5-ylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
[(4-Fluorophenyl)sulfonyl]benzene: Similar structure but lacks the indan-5-ylamine moiety.
[(4-Fluorophenyl)sulfonyl]methane: Contains a sulfonyl group attached to a methane backbone instead of an indan-5-ylamine.
[(4-Fluorophenyl)sulfonyl]thiophene: Features a thiophene ring instead of an indan-5-ylamine.
Uniqueness
[(4-Fluorophenyl)sulfonyl]indan-5-ylamine is unique due to the presence of the indan-5-ylamine moiety, which can impart specific biological activities and chemical properties. The combination of the sulfonyl group and the fluorophenyl group further enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C15H14FNO2S |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C15H14FNO2S/c16-13-5-8-15(9-6-13)20(18,19)17-14-7-4-11-2-1-3-12(11)10-14/h4-10,17H,1-3H2 |
InChI Key |
YXGRIDPKIHABEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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